Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methyl ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Scientific Research Applications
Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is a complex organic compound that primarily targets hydroxyl groups in other organic compounds . The compound’s role is to act as a protecting group for these hydroxyl groups during chemical reactions .
Mode of Action
The mode of action of this compound involves the formation of a silyl ether with the hydroxyl group of the target molecule . This reaction is facilitated by the presence of a catalyst and a suitable solvent . The resulting silyl ether is significantly more stable and resistant to solvolysis, making it an effective protecting group .
Biochemical Pathways
This compound affects the biochemical pathways involving the synthesis of organic compounds. It is used in the silylation of alcohols, a process that forms a protective group around the hydroxyl group, preventing it from reacting during subsequent steps in the synthesis . This allows for more complex molecules to be synthesized without unwanted side reactions .
Pharmacokinetics
Its stability and resistance to solvolysis suggest that it would remain largely unmetabolized in a biological system .
Result of Action
The primary result of the action of this compound is the formation of a silyl ether with the hydroxyl group of the target molecule . This protects the hydroxyl group from reacting during subsequent steps in a synthetic process, allowing for more complex molecules to be synthesized .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of a suitable solvent . For example, the compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The reaction is also influenced by the presence of a catalyst and a suitable solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile . The reaction proceeds as follows:
ROH+TBDMS-Cl→RO-TBDMS+HCl
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Silyl ethers are converted back to alcohols.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldimethylsilanol
Uniqueness
Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is unique due to its specific structure, which combines the stability of the tert-butyldimethylsilyloxy group with the reactivity of the methyl ester. This combination allows for selective protection and deprotection of hydroxyl groups, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-11(2,3)16(7,8)15-9-12(4,5)10(13)14-6/h9H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYMGGHOKXREEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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